molecular formula C19H22N2O3 B496432 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

Cat. No.: B496432
M. Wt: 326.4g/mol
InChI Key: OABJWSLRBDBUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound that features a benzoic acid core substituted with a morpholine ring and a 4-methylphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene derivatives.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the benzoic acid derivative.

    Attachment of the 4-Methylphenylmethylamino Group: This step involves the reaction of the benzoic acid derivative with 4-methylbenzylamine under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials, such as polymers or coatings.

    Biological Research: It is used in studies investigating its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds. The presence of both the morpholine ring and the 4-methylphenylmethylamino group distinguishes it from other benzoic acid derivatives.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4g/mol

IUPAC Name

5-[(4-methylphenyl)methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C19H22N2O3/c1-14-2-4-15(5-3-14)13-20-16-6-7-18(17(12-16)19(22)23)21-8-10-24-11-9-21/h2-7,12,20H,8-11,13H2,1H3,(H,22,23)

InChI Key

OABJWSLRBDBUOK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O

Origin of Product

United States

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